molecular formula C9H5F3N2 B13659551 Quinazoline, 5-(trifluoromethyl)-

Quinazoline, 5-(trifluoromethyl)-

Cat. No.: B13659551
M. Wt: 198.14 g/mol
InChI Key: UPMNCOJZRKZRTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Trifluoromethyl)quinazoline is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the oxidative cyclization of 2,2,2-trifluoro-N-benzyl-N′-arylacetimidamides using iodine/potassium iodide as a catalyst . This method is efficient and provides good yields.

Industrial Production Methods: Industrial production of 5-(Trifluoromethyl)quinazoline often employs metal-catalyzed reactions, microwave-assisted reactions, and phase-transfer catalysis . These methods are scalable and provide high yields, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and various substituted quinazolines .

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)quinazoline involves its interaction with molecular targets such as tyrosine kinases. The compound inhibits the activity of these enzymes, leading to the suppression of cancer cell proliferation . Additionally, it can induce apoptosis and prevent tumor cell migration .

Properties

Molecular Formula

C9H5F3N2

Molecular Weight

198.14 g/mol

IUPAC Name

5-(trifluoromethyl)quinazoline

InChI

InChI=1S/C9H5F3N2/c10-9(11,12)7-2-1-3-8-6(7)4-13-5-14-8/h1-5H

InChI Key

UPMNCOJZRKZRTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=NC=NC2=C1)C(F)(F)F

Origin of Product

United States

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